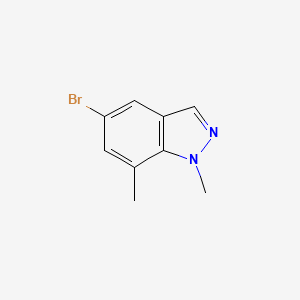

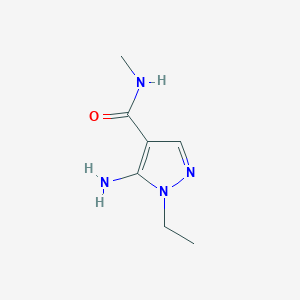

![molecular formula C14H15N3O B1517500 N-[4-(アミノメチル)フェニル]-N-メチルピリジン-4-カルボキサミド CAS No. 1095067-87-0](/img/structure/B1517500.png)

N-[4-(アミノメチル)フェニル]-N-メチルピリジン-4-カルボキサミド

説明

N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide is a chemical compound with a molecular formula of C₁₄H₁₄N₄O It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a pyridine ring with a carboxamide group

科学的研究の応用

脂質メタボロミクスおよび代謝プロファイリング

この化合物は、脂質メタボロミクスにおいて、質量分析による脂肪酸 (FA) のタグ付けに使用されます。これは、炭素-炭素二重結合の位置レベルでの不飽和FAを含むFAの定量に役立ちます。 これは、2型糖尿病などの疾患の場合のように、生物学的状態における代謝変化をモニタリングするために不可欠です .

分析化学

分析化学において、N-[4-(アミノメチル)フェニル]-N-メチルピリジン-4-カルボキサミドは、誘導体化剤として機能します。 これにより、低濃度の分子種の同定と定量が可能になり、これは詳細な化学分析に不可欠です .

がん研究

この化合物は、脂質異性体をプロファイリングする能力により、がん研究に役立ちます。 脂質異性体の組成の変化は、がん状態における代謝変化の敏感な指標であり、この化合物はがんバイオマーカーの発見に役立ちます .

神経化学

これは、組織内化学的誘導体化のために神経化学で使用されます。 これにより、脳脂質の包括的なマッピングが可能になり、さまざまな神経学的状態や脳に対する薬物の影響を研究するために適用できます .

製薬開発

この化合物は、その電荷タグ付け特性のために、医薬品の開発で使用されています。 これは、薬物代謝物の分析や、分子レベルでの薬物相互作用の理解に役立ちます .

栄養学と栄養療法

栄養学と栄養療法の分野では、N-[4-(アミノメチル)フェニル]-N-メチルピリジン-4-カルボキサミドは、食品中の脂肪酸含量を分析するために使用されます。 これは、食事性脂肪の栄養価と健康への影響を判断するのに役立ちます .

環境モニタリング

この化合物は、脂肪酸誘導体である汚染物質を検出および定量するために、環境モニタリングに適用できます。 これは、環境汚染物質が生態系に与える影響を評価するためのツールです .

合成化学

最後に、合成化学では、より複雑な化合物を合成するためのビルディングブロックとして使用されます。 その反応部位は、さまざまな化学構造を作成するための汎用的な試薬になります .

作用機序

Target of Action

The primary target of N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide is the Urokinase-type plasminogen activator . This protein plays a crucial role in the breakdown of blood clots and is involved in cell migration and tissue remodeling .

Mode of Action

This inhibition could potentially lead to a decrease in the breakdown of blood clots and a reduction in cell migration and tissue remodeling .

Biochemical Pathways

The inhibition of the Urokinase-type plasminogen activator by N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide affects the plasminogen activation pathway . This pathway is responsible for the conversion of plasminogen to plasmin, a key enzyme in the breakdown of blood clots . By inhibiting this pathway, N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide could potentially affect the body’s ability to break down blood clots .

Pharmacokinetics

These properties would greatly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .

Result of Action

The molecular and cellular effects of N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide’s action would depend on its mode of action and the biochemical pathways it affects. Given its target and known mode of action, it could potentially lead to a decrease in the breakdown of blood clots and a reduction in cell migration and tissue remodeling .

準備方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Condensation Reaction: The starting materials, 4-aminomethylbenzene and N-methylpyridine-4-carboxylic acid, are reacted under condensation conditions to form the desired product.

Amide Bond Formation: Using coupling reagents such as carbodiimides (e.g., DCC, EDC) to facilitate the formation of the amide bond between the aminomethyl group and the carboxylic acid moiety.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at various positions on the pyridine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles and electrophiles can be used to achieve substitution reactions, with conditions varying based on the specific reagents employed.

Major Products Formed:

Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent and reaction conditions.

Reduction Products: Reduced forms of the compound, which may exhibit different chemical and physical properties.

Substitution Products: A range of substituted pyridine derivatives, each with unique characteristics.

Chemistry:

Synthetic Intermediate: The compound can serve as an intermediate in the synthesis of more complex molecules.

Catalyst: It may be used as a catalyst or ligand in various chemical reactions.

Biology:

Biological Probes: The compound can be utilized as a probe in biological studies to investigate cellular processes.

Drug Development:

Medicine:

Therapeutic Agent: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.

Diagnostic Tool: It may be employed as a diagnostic tool in medical imaging and other diagnostic techniques.

Industry:

Material Science: The compound can be used in the development of new materials with unique properties.

類似化合物との比較

N-[4-(aminomethyl)benzoyl]pyridine-4-carboxamide

N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide

N-[4-(aminomethyl)phenyl]pyridine-2-carboxamide

Uniqueness: N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide is unique in its structure, particularly due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity

特性

IUPAC Name |

N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-17(13-4-2-11(10-15)3-5-13)14(18)12-6-8-16-9-7-12/h2-9H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMPCUKLGILFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)CN)C(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

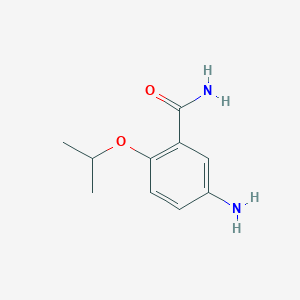

![tert-butyl 4-[2-(3-nitrophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1517425.png)

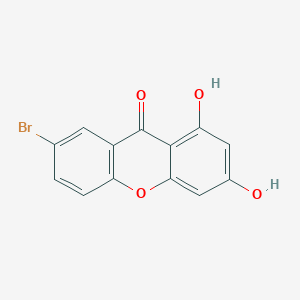

![4-[(2-Bromobenzyl)oxy]-2-[(2-bromophenoxy)methyl]benzaldehyde](/img/structure/B1517430.png)

![3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1517432.png)

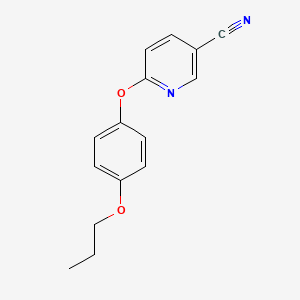

![4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1517436.png)

![Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]-](/img/structure/B1517438.png)